(5-Chloropyrimidin-2-yl)methanamine
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Overview
Description
(5-Chloropyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C₅H₆ClN₃. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyrimidin-2-yl)methanamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, amines, and complex heterocyclic compounds .
Scientific Research Applications
(5-Chloropyrimidin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (5-Chloropyrimidin-2-yl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and the treatment of certain infections .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyrimidin-5-yl)methanamine: Similar structure but different positional isomer.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with similar applications.
Uniqueness
(5-Chloropyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Biological Activity
(5-Chloropyrimidin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₅H₈ClN₃, with a molecular weight of 145.57 g/mol. The compound contains a pyrimidine ring substituted with a chlorine atom at the 5-position and a methanamine group at the 2-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate receptor activity or enzyme function, influencing various biochemical pathways. Notably, the compound has shown potential as an inhibitor in several pathways related to cancer and neurological disorders.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may act as anti-cancer agents, potentially inhibiting tumor growth through various mechanisms.
- Neurological Effects : The compound's structural similarities to known pharmacophores suggest possible applications in treating neurological disorders.
- Anti-inflammatory Activity : It has been noted for its ability to inhibit inflammatory mediators, which could be beneficial in managing conditions characterized by inflammation.
Data Table: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Neurological Disorders | Modulation of neurotransmitter systems | |
Anti-inflammatory | Inhibition of COX-2 and nitric oxide |
Case Studies
- Anticancer Efficacy : A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC₅₀ values comparable to established chemotherapeutics.
- Neurological Applications : Research focused on the compound's interaction with neurotransmitter receptors showed promising results in modulating synaptic transmission, suggesting potential benefits in treating neurodegenerative diseases.
- Anti-inflammatory Research : A recent investigation demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
(5-chloropyrimidin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLBMNORHOVEHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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